4-chloro-N-methylpyridine-3-carboxamide

Chemical purity Procurement specification Analytical chemistry

Researchers requiring a defined N-methylated pyridine-3-carboxamide for NNMT probe development or herbicide SAR often face supply gaps. This compound addresses these needs with verified structural features: • 4-Chloro substitution critical for herbicidal activity as documented in 4-halopyridine-3-carboxamide patents. • Pre-methylated state enables use as a negative control vs. 4-chloronicotinamide in NNMT methylation studies. • Halogenated pyridine core & calculated LogP ~1.09 support CNS drug discovery and kinase inhibitor library synthesis. • Supplied at ≥98% purity; suitable as a certified reference material for HPLC method development. Immediate global shipment from certified stock.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 62458-78-0
Cat. No. B8763721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-methylpyridine-3-carboxamide
CAS62458-78-0
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=CN=C1)Cl
InChIInChI=1S/C7H7ClN2O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H,9,11)
InChIKeyJWPKMXPQNPSIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-methylpyridine-3-carboxamide: Structural & Physicochemical Profile


4-Chloro-N-methylpyridine-3-carboxamide (CAS 62458-78-0), also known as 4-chloro-N-methylnicotinamide, is a pyridine-3-carboxamide derivative with a molecular formula of C7H7ClN2O and a molecular weight of 170.60 g/mol [1]. It belongs to the class of 4-halopyridine-3-carboxamides, which are recognized for their utility as herbicidal agents and as synthetic intermediates in pharmaceutical and agrochemical research [1]. The compound features a chlorine atom at the 4-position of the pyridine ring and an N-methyl substituent on the carboxamide group, structural features that differentiate it from unsubstituted and N-aryl analogs and may confer distinct reactivity and biological properties.

Category 4-Halopyridine-3-carboxamide; Synthetic intermediate
Pathway Context NNMT pathway probing (class-level inference)
Purity Grade 98% HPLC supports analytical reference use

4-Chloro-N-methylpyridine-3-carboxamide: Why Analogs Cannot Substitute


Subtle variations in the substitution pattern of pyridine-3-carboxamides can profoundly alter biological activity and physicochemical properties. For example, the presence of the 4-chloro substituent is critical for herbicidal activity, as demonstrated in the patent literature on 4-halopyridine-3-carboxamides [1]. Furthermore, the N-methyl group differentiates this compound from its primary amide analog, 4-chloronicotinamide, which is known to act as a suicide substrate for nicotinamide N-methyltransferase (NNMT) via methylation of the pyridine nitrogen [2]. The N-methylated derivative may exhibit altered metabolic stability and target engagement, underscoring that simple substitution with a non-chlorinated or non-methylated analog is not equivalent and could lead to divergent experimental outcomes.

4-Chloro-N-methylpyridine-3-carboxamide
Potential Substitute
Risk Context
Pre-methylated carboxamide
4-Chloronicotinamide (Primary amide)
Acts as NNMT suicide substrate; pre-methylation may shift enzyme interaction profile
4-Chloro substituted
Unsubstituted pyridine-3-carboxamide
Lacks halogen; may not support herbicidal or target binding as claimed in patent literature
N-Methyl group present
N-H or N-aryl analog
Alters LogP and metabolic stability; CNS permeability profile may differ

4-Chloro-N-methylpyridine-3-carboxamide: Differentiation Evidence vs Key Analogs


Purity Comparison with 4-Chloronicotinamide

4-Chloro-N-methylpyridine-3-carboxamide is commercially available with a guaranteed purity of 98% as certified by multiple vendors . In contrast, the closely related analog 4-chloronicotinamide (CAS 7418-70-4) is typically offered at 97% purity from leading suppliers . While this difference may appear marginal, it represents a meaningful threshold for applications requiring high chemical integrity, such as quantitative NMR standards, impurity profiling, or sensitive biological assays where even minor impurities can confound results.

Purity Comparison
Data to verify
Target 98% vs Analog 97%
May reduce analytical variability; supplier spec review needed
Supplier-reported HPLC purity
Chemical purity Procurement specification Analytical chemistry

Lipophilicity & Molecular Weight vs 4-Chloronicotinamide

The N-methyl substitution in 4-chloro-N-methylpyridine-3-carboxamide increases molecular weight by approximately 14 Da and significantly alters lipophilicity compared to 4-chloronicotinamide. The target compound has a calculated LogP (XLogP3) of ~1.09 , while 4-chloronicotinamide exhibits an XLogP3 of 0.4 . This enhanced lipophilicity may improve membrane permeability and blood-brain barrier penetration potential in cellular assays, offering a distinct advantage for studies targeting intracellular or CNS-localized pathways.

Predicted ADME Profile
In silico prediction
LogP 1.09 vs 0.4; MW +14 g/mol
May improve passive diffusion; CNS model context
XLogP3 algorithm; experimental validation needed
ADME prediction Lipophilicity Molecular properties

NNMT Substrate Specificity: N-Methylation Effect

4-Chloronicotinamide is a known substrate for nicotinamide N-methyltransferase (NNMT) and can act as a suicide inhibitor via methylation of the pyridine nitrogen [1]. The target compound, 4-chloro-N-methylpyridine-3-carboxamide, bears a pre-installed N-methyl group, which may prevent further methylation by NNMT. This structural difference likely alters its interaction with the enzyme, potentially rendering it a competitive inhibitor or a non-substrate. While direct kinetic data for the target compound are not publicly available, the established NNMT activity of 4-chloronicotinamide provides a strong class-level rationale for distinct biological behavior.

NNMT Pathway Context
Class-level inference
Predicted non-substrate or competitive inhibitor
Chemically distinct probe for NNMT methylation studies
No direct kinetic data; based on analog suicide substrate
Nicotinamide N-methyltransferase Enzyme substrate Chemical biology

Herbicidal Activity: 4-Halopyridine-3-carboxamide Scaffold

The patent US4978385A explicitly claims 4-halopyridine-3-carboxamide compounds, including 4-chloro-substituted derivatives, as effective herbicidal agents [1]. The presence of the 4-chloro substituent is identified as a key structural requirement for herbicidal activity within this series. In contrast, unsubstituted pyridine-3-carboxamides are not claimed in the same patent family, implying reduced or absent herbicidal efficacy. Although specific IC50 values for the target compound are not disclosed, the patent's scope provides a strong class-level inference that 4-chloro-N-methylpyridine-3-carboxamide possesses herbicidal properties distinct from non-halogenated analogs.

Herbicidal Activity
Class-level inference
Claimed in patent US4978385A
May support herbicidal screening; 4-Cl substitution is key
Patent scope; no specific IC50 disclosed
Herbicide discovery Agrochemical Pesticide development

4-Chloro-N-methylpyridine-3-carboxamide: Procurement & Research Applications


Herbicide Lead Optimization

Given its membership in the 4-halopyridine-3-carboxamide class claimed for herbicidal use [1], this compound is a suitable starting point or fragment for designing novel herbicides targeting broadleaf or grassy weeds. Its N-methyl group may enhance metabolic stability in planta compared to primary amide analogs.

NNMT Pathway Probing

The structural relationship to 4-chloronicotinamide, a known NNMT substrate, suggests that 4-chloro-N-methylpyridine-3-carboxamide could serve as a control compound or tool molecule to interrogate NNMT methylation-dependent processes [2]. Its pre-methylated state may help distinguish between substrate-specific and inhibitor-specific cellular effects.

CNS-Penetrant Scaffold Development

With a calculated LogP of ~1.09 , this compound lies within a favorable range for CNS drug discovery. Its halogenated pyridine core is a privileged structure in kinase inhibitors and GPCR ligands, making it a valuable building block for parallel synthesis and SAR exploration.

Analytical Reference Standard Procurement

Commercial availability at 98% purity supports its use as a certified reference material for HPLC method development, impurity identification, or quantitative NMR experiments where high chemical integrity is paramount.

Application
Selection Property
Validation Focus
Herbicide Lead Optimization
4-Halopyridine-3-carboxamide class
Halogen-substitution effect on target
NNMT Pathway Studies
N-methylated nicotinamide structure
NNMT enzymatic substrate comparison
CNS-Penetrant Scaffold Synthesis
LogP ~1.1; Pyridine core
Passive permeability endpoints
Analytical Reference Standard
98% purity (HPLC)
Impurity profiling documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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